molecular formula C14H13NO B14786366 4-Acetylbiphenyl oxime

4-Acetylbiphenyl oxime

Cat. No.: B14786366
M. Wt: 211.26 g/mol
InChI Key: GPYKKVAVBZNFOZ-UHFFFAOYSA-N
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Description

4-Acetylbiphenyl oxime is an organic compound with the molecular formula C14H13NO It is a derivative of biphenyl, where an acetyl group is attached to one of the phenyl rings, and the oxime functional group is attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylbiphenyl oxime typically involves the reaction of 4-acetylbiphenyl with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds as follows:

  • Dissolve 4-acetylbiphenyl in an appropriate solvent such as ethanol or methanol.
  • Add hydroxylamine hydrochloride to the solution.
  • Introduce a base, such as sodium hydroxide or potassium carbonate, to the mixture.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Acetylbiphenyl oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under basic conditions.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetylbiphenyl oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Acetylbiphenyl oxime depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, oxime compounds are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, making them useful as antidotes for nerve agent poisoning.

Comparison with Similar Compounds

    4-Acetylbiphenyl: The parent compound without the oxime group.

    Benzophenone oxime: Another oxime derivative with a different aromatic structure.

    Acetophenone oxime: A simpler oxime compound with a single phenyl ring.

Uniqueness: 4-Acetylbiphenyl oxime is unique due to its specific structure, which combines the properties of biphenyl and oxime groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(4-phenylphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11(15-16)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYKKVAVBZNFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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